molecular formula C24H27N5O2 B11325236 6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11325236
M. Wt: 417.5 g/mol
InChI Key: YCBATKHZVIIBOO-UHFFFAOYSA-N
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Description

6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and various substituents, including methoxybenzoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H27N5O2/c1-17-7-9-20(10-8-17)27-22-16-23(26-18(2)25-22)28-11-13-29(14-12-28)24(30)19-5-4-6-21(15-19)31-3/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27)

InChI Key

YCBATKHZVIIBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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